

Application Notes and Protocols: ER-851

Toxicity Studies in Animal Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ER-851

Cat. No.: B15579985

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following data and protocols are provided as a representative example of toxicological studies for a hypothetical compound, **ER-851**. As of the date of this document, no public data exists for a substance with this designation. The information herein is synthesized from established principles of toxicology and should be used for illustrative purposes only.

Introduction

This document provides a summary of the preclinical toxicity profile of **ER-851**, a novel investigational compound. The following sections detail the findings from acute, sub-chronic, and genotoxicity studies conducted in various animal models. The objective of these studies was to characterize the potential adverse effects of **ER-851** and to determine a preliminary safety profile to inform future clinical development.

Data Presentation

The quantitative data from the key toxicity studies are summarized in the tables below for ease of comparison.

Acute Oral Toxicity in Sprague-Dawley Rats

The acute oral toxicity of **ER-851** was evaluated in Sprague-Dawley rats according to OECD Guideline 401.^[1] The study aimed to determine the median lethal dose (LD50) and identify potential target organs of acute toxicity.

Table 1: Acute Oral Toxicity of **ER-851** in Sprague-Dawley Rats

Dose Group (mg/kg)	Number of Animals (Male/Female)	Mortality (Male/Female)	Clinical Signs Observed
0 (Vehicle Control)	5/5	0/0	No abnormalities observed
500	5/5	0/0	Piloerection, lethargy (resolved within 24 hours)
1000	5/5	1/1	Piloerection, lethargy, ataxia, tremors
2000	5/5	3/3	Severe tremors, convulsions, prostration

LD50 Estimate: ~1500 mg/kg

90-Day Sub-Chronic Oral Toxicity in Beagle Dogs

A 90-day sub-chronic oral toxicity study was conducted in Beagle dogs to evaluate the effects of repeated exposure to **ER-851**. This study helps in identifying target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).[\[2\]](#)[\[3\]](#)

Table 2: Key Findings from 90-Day Sub-Chronic Oral Toxicity Study of **ER-851** in Beagle Dogs

Parameter	Control (0 mg/kg/day)	Low Dose (10 mg/kg/day)	Mid Dose (50 mg/kg/day)	High Dose (250 mg/kg/day)
Body Weight Change (%)	+8.5%	+8.2%	+4.1%	-2.3%
Hematology				
Hemoglobin (g/dL)	14.2	14.1	12.5	10.8
Hematocrit (%)	42.6	42.3	37.5	32.4
Clinical Chemistry				
Alanine Aminotransferase (ALT) (U/L)	45	48	95	250
Aspartate Aminotransferase (AST) (U/L)	38	41	88	210
Organ Weights (g)				
Liver	350	355	450	580*
Histopathology	No significant findings	No significant findings	Mild centrilobular hypertrophy (liver)	Moderate centrilobular necrosis (liver)
NOAEL	-	10 mg/kg/day	-	-

* Statistically significant difference from the control group ($p < 0.05$)

Genotoxicity Assessment of ER-851

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of **ER-851**.

Table 3: Summary of Genotoxicity Studies for **ER-851**

Assay	Test System	Concentration/ Dose Range	Metabolic Activation (S9)	Result
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)	0.1 - 5000 μ g/plate	With and Without	Negative
In Vitro Mammalian Chromosomal Aberration Test	Chinese Hamster Ovary (CHO) cells	10 - 1000 μ g/mL	With and Without	Positive
In Vivo Mammalian Erythrocyte Micronucleus Test	Mouse bone marrow	250, 500, 1000 mg/kg	N/A	Positive

* Indicates a clastogenic effect.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for Acute Oral Toxicity Study in Rats (Adapted from OECD 401)

- Animal Model: Young adult male and female Sprague-Dawley rats, 8-12 weeks old, weighing 200-300g.^[1] Animals are acclimated for at least 5 days.
- Housing: Animals are housed in controlled conditions (22 \pm 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water, except for an overnight fast before dosing.^[1]

- Dose Administration: **ER-851** is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A single dose is administered by oral gavage. The volume administered is typically 10 mL/kg.[\[1\]](#)
- Observations:
 - Mortality and Clinical Signs: Animals are observed for mortality, and clinical signs of toxicity are recorded at 30 minutes, 1, 2, and 4 hours post-dose, and daily thereafter for 14 days.
 - Body Weight: Individual animal weights are recorded before dosing and on days 7 and 14.[\[1\]](#)
- Pathology: All animals are subjected to gross necropsy at the end of the 14-day observation period.

Protocol for 90-Day Sub-Chronic Oral Toxicity Study in Beagle Dogs

- Animal Model: Purpose-bred male and female Beagle dogs, approximately 6-9 months old. Animals are acclimated to the study conditions.
- Housing: Dogs are housed individually in pens with controlled environmental conditions. They have access to water ad libitum and are fed a standard certified canine diet.
- Dose Administration: **ER-851** is administered daily via oral capsules. A control group receives placebo capsules.
- In-Life Evaluations:
 - Clinical Observations: Conducted daily.
 - Body Weights: Recorded weekly.
 - Food Consumption: Measured daily.
 - Ophthalmology and Electrocardiography (ECG): Performed at pre-test and at termination.

- Hematology and Clinical Chemistry: Blood samples are collected at pre-test, month 1, month 2, and at termination.
- Terminal Procedures:
 - Necropsy: A full necropsy is performed on all animals.
 - Organ Weights: Key organs are weighed.
 - Histopathology: A comprehensive list of tissues is collected, preserved, and examined microscopically.

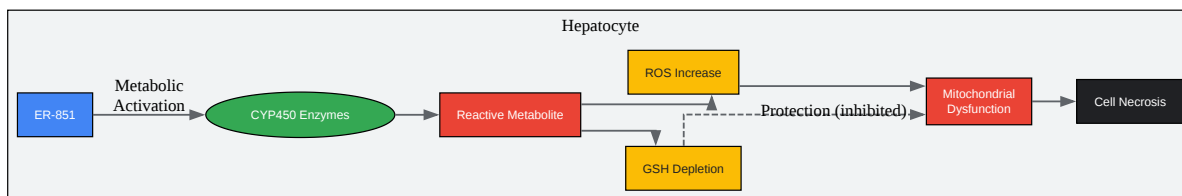
Protocol for In Vivo Micronucleus Assay in Mice

- Animal Model: Young adult male and female mice (e.g., CD-1 or B6C3F1), 6-10 weeks old.
- Dose Administration: **ER-851** is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection), typically in two doses separated by 24 hours. A vehicle control and a positive control (e.g., cyclophosphamide) are included.
- Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.
- Slide Preparation and Analysis: Bone marrow smears are prepared and stained (e.g., with Giemsa). The frequency of micronucleated polychromatic erythrocytes (PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow suppression.

Mandatory Visualizations

Hypothetical Signaling Pathway for ER-851-Induced Hepatotoxicity

The following diagram illustrates a potential mechanism of action for the observed hepatotoxicity of **ER-851**, involving metabolic activation and subsequent oxidative stress.

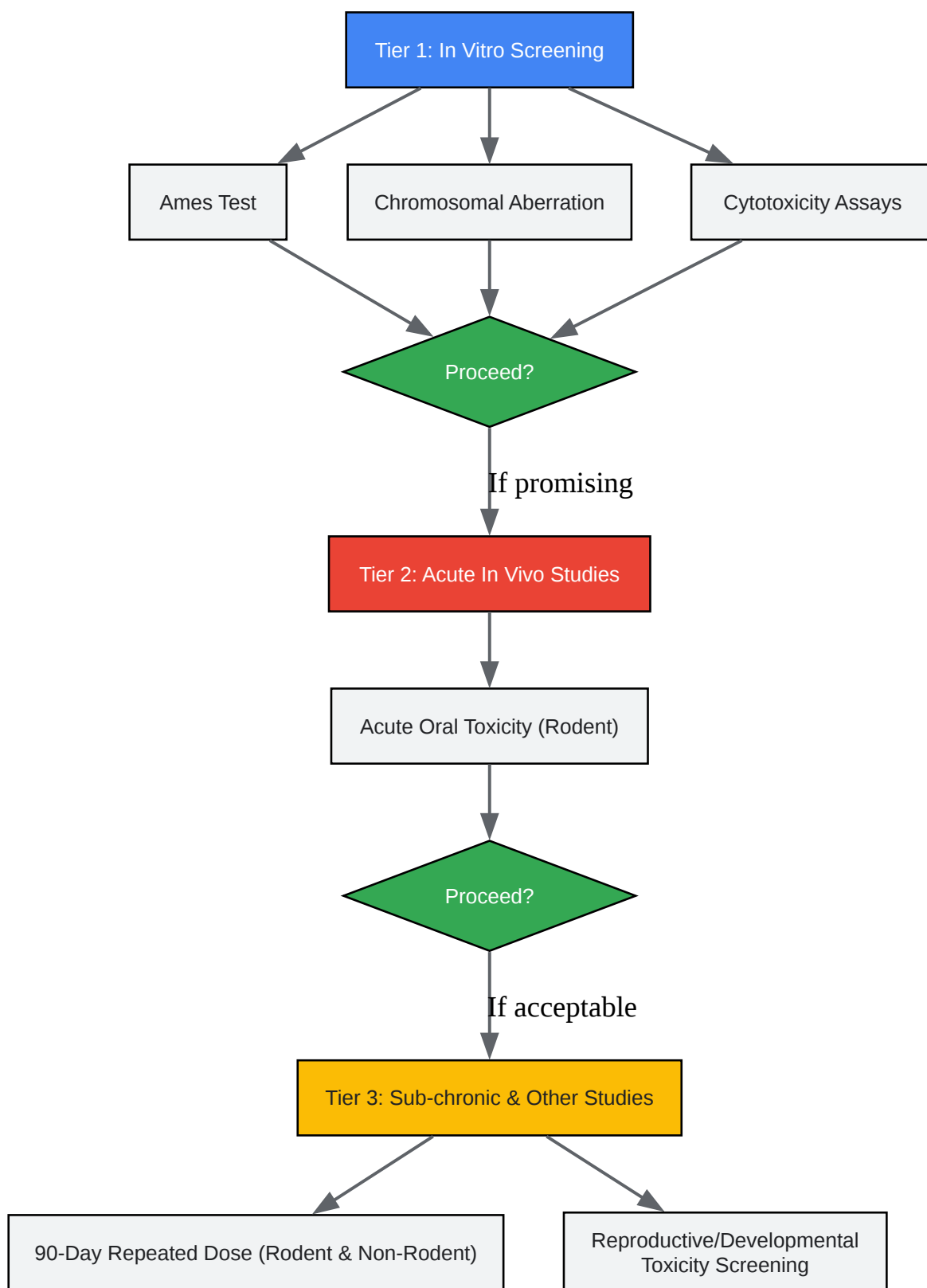


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Caption: **ER-851** Hepatotoxicity Pathway.

Experimental Workflow for Preclinical Toxicity Assessment

The diagram below outlines a typical tiered approach for evaluating the toxicity of a new chemical entity like **ER-851**.



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Caption: Preclinical Toxicity Testing Workflow.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols: ER-851 Toxicity Studies in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15579985#er-851-toxicity-studies-in-animal-models>]

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